3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an organic compound, a heterocyclic compound, etc.) .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, reagents, and conditions .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and others. These properties can help identify the compound and predict its behavior .Scientific Research Applications
Photoluminescent Materials
The study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are closely related to the chemical structure of interest. These polymers exhibit strong photoluminescence and are considered for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibitors
Rooney et al. (1983) explored derivatives of 3-hydroxy-1H-pyrrole-2,5-dione as inhibitors of glycolic acid oxidase. While this research focuses on biochemical applications, it underscores the versatility of the pyrrole-dione structure in medicinal chemistry (Rooney et al., 1983).
Semiconductor and Phototransistor Materials
Research by Guo, Sun, and Li (2014) on pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors highlights their promising performance in organic thin film transistors, demonstrating the utility of pyrrole-dione derivatives in advanced electronic devices (Guo, Sun, & Li, 2014).
Organic Phototransistors
Lee et al. (2018) synthesized a difluorinated diketopyrrolopyrrole derivative for use in bulk heterojunction-type organic phototransistors, showcasing the photophysical properties and electron acceptor capabilities of similar compounds (Lee et al., 2018).
Solvent Effects
Li et al. (2019) studied the solubility and solvent effects of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, revealing insights into the solvation phenomena and solvent-solute interactions, which are critical for process design and material synthesis (Li et al., 2019).
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets through a process of binding and causing conformational changes . These changes can affect the function of the target, leading to downstream effects.
Result of Action
The molecular and cellular effects of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione’s action are currently under investigation . Understanding these effects will provide insights into the compound’s potential therapeutic applications.
Action Environment
The action, efficacy, and stability of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione can be influenced by various environmental factors These can include pH, temperature, presence of other molecules, and more
Safety and Hazards
properties
IUPAC Name |
3-bromo-1-(2,4-difluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF2NO2/c11-6-4-9(15)14(10(6)16)8-2-1-5(12)3-7(8)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFHRNJLAVNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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